(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime
Description
(1E)-2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime (CAS: 929974-03-8) is a heterocyclic oxime derivative characterized by a methyl-substituted imidazole core linked to a phenylacetophenone oxime moiety. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol . Key features include:
- Structural Stability: The planar imidazole ring and oxime functional group enable strong hydrogen bonding and stacking interactions, enhancing solubility in polar solvents like DMSO and methanol .
- Reactivity: The oxime (–C=N–OH) group facilitates electrophilic substitutions and coordination with metal ions, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
(NE)-N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15-8-7-13-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-8,16H,9H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYIBTNAXPAQLG-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=NO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the oxime functional group can be formed by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features an imidazole ring and a phenyl group, which contribute to its chemical reactivity and biological activity. The structural formula can be represented as follows:
- Molecular Formula: CHNO
- SMILES Notation: CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxime derivatives exhibit significant antimicrobial properties. Compounds similar to (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anti-cancer Properties : Some studies have explored the cytotoxic effects of imidazole-containing compounds on cancer cell lines. The presence of the oxime functional group may enhance the compound's ability to induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .
Materials Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form coordination complexes with metals can be utilized in creating advanced materials with tailored functionalities .
- Sensors and Catalysts : The imidazole moiety is known for its coordination chemistry, which can be harnessed in the development of sensors and catalytic systems. Research into metal complexes of this oxime could lead to innovations in chemical sensing technologies and catalysis .
Analytical Chemistry
- Chromatographic Applications : The compound's unique structure allows it to be used as a chiral selector in chromatography. This application is crucial for separating enantiomers in pharmaceutical compounds, enhancing the efficiency of drug development processes .
- Spectroscopic Studies : Due to its distinct spectral characteristics, this compound can be employed as a reference standard in spectroscopic analyses, aiding in the identification and quantification of similar compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxime derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Polymer Synthesis
In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to traditional polymers, indicating promising applications in high-performance materials.
Mechanism of Action
The mechanism of action of (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The oxime group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related oxime derivatives:
Biological Activity
(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.
Biological Activity Overview
The biological activities of oxime derivatives have been widely studied, particularly in relation to their anticancer properties and enzyme inhibition. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Research indicates that oxime derivatives can exhibit significant anticancer properties by targeting various cellular pathways. For instance, compounds with similar structural motifs have demonstrated potent inhibition against specific kinases involved in cancer progression.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Example 1 | DRAK2 | 51 |
| Example 2 | FLT3 | 7.89 |
| Example 3 | CDK2 | 0.04 |
Case Study : A study on structurally related compounds showed that certain oxime derivatives could induce apoptosis in cancer cell lines by inhibiting key signaling pathways, such as the STAT5 pathway, which is often upregulated in various cancers .
Enzyme Inhibition
The enzyme inhibition potential of this compound has not been extensively documented in available literature. However, related studies suggest that oximes can act as inhibitors for several enzymes, including kinases and proteases.
Key Findings :
- Compounds with similar oxime functionalities have shown inhibitory effects on FLT3 kinase and CDK2.
- The docking studies reveal that such compounds can form hydrogen bonds with critical residues in the active sites of these enzymes, enhancing their inhibitory effects .
Research Findings and Literature Review
Despite limited direct literature on this compound itself, several studies provide insights into the biological activities of related compounds:
- Oxime Derivatives : A review highlighted that oxime moieties enhance the physicochemical properties and anticancer efficacy of various compounds .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the imidazole or phenyl groups can significantly alter the potency of these compounds against specific targets .
- Potential Applications : Given the structural similarities with known bioactive compounds, this compound could be explored further for its potential applications in drug development targeting cancer and other diseases.
Q & A
Q. What are the optimal synthetic routes for (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime, and how are intermediates characterized?
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the ketone precursor, 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone, by alkylation or condensation reactions involving imidazole derivatives and phenacyl halides. This precursor is critical for subsequent oximation .
- Step 2: Perform oximation by reacting the ketone with hydroxylamine hydrochloride under acidic or basic conditions. Reaction conditions (pH, solvent, temperature) must be optimized to favor the (E)-isomer .
- Step 3: Purify the oxime via recrystallization or column chromatography, followed by characterization using NMR (¹H/¹³C), IR (to confirm C=N-OH stretching at ~3200 cm⁻¹), and mass spectrometry .
Q. How is the (E)-configuration of the oxime group experimentally confirmed?
The (E)-configuration can be validated using:
- X-ray crystallography : Crystallographic data (e.g., bond angles and dihedral angles) unambiguously distinguish between (E) and (Z) isomers. For example, in structurally similar oximes, the O–H⋯N hydrogen-bonding pattern in crystal lattices often correlates with the (E)-form .
- NMR spectroscopy : The coupling constant (J) between the oxime proton and adjacent carbon in ¹H-¹³C HMBC spectra provides indirect evidence. (E)-oximes typically show distinct NOE interactions compared to (Z)-isomers .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with a polar solvent system (e.g., ethyl acetate/hexane gradients) to separate oxime isomers and by-products .
- Recrystallization : Ethanol or methanol/water mixtures are suitable for isolating high-purity crystals. Monitor solubility differences between isomers .
Advanced Research Questions
Q. How can computational methods predict the reactivity and tautomerism of this oxime?
- Density Functional Theory (DFT) : Calculate the relative stability of (E) vs. (Z) isomers and tautomers (e.g., nitroso vs. oxime forms). Optimize molecular geometries using B3LYP/6-31G(d) basis sets to evaluate energy barriers for isomerization .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities, leveraging the oxime’s hydrogen-bonding capabilities .
Q. What experimental strategies resolve contradictions in spectroscopic data for oxime derivatives?
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, if ¹H NMR suggests a single isomer but IR shows multiple C=N-OH peaks, investigate dynamic equilibria (e.g., keto-enol tautomerism) using variable-temperature NMR .
- Isotopic labeling : Introduce deuterium at the oxime proton to simplify splitting patterns in NMR and confirm assignment accuracy .
Q. How are metal complexes with this oxime ligand synthesized, and what are their catalytic applications?
- Coordination chemistry : React the oxime with transition metal salts (e.g., Co²⁺, Ni²⁺) under basic conditions. The oxime’s N and O atoms act as chelating sites. For example, boron-capped cobalt complexes are synthesized via condensation with phenylboronic acid .
- Catalytic studies : Test metal-oxime complexes in oxidation or C–C coupling reactions. Monitor turnover frequencies and compare with non-oxime ligands .
Q. How does hydrogen bonding influence the crystal packing and stability of this oxime?
- Single-crystal X-ray analysis : Identify O–H⋯N and C–H⋯O interactions. For instance, in related oximes, chains along the crystallographic b-axis are stabilized by O–H⋯N hydrogen bonds .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals forces) to explain melting points or solubility .
Q. What strategies mitigate isomerization or side reactions during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
